molecular formula C20H19NO6 B2418995 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1396717-28-4

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2418995
CAS No.: 1396717-28-4
M. Wt: 369.373
InChI Key: AIMJBKJFOPJPAO-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.373. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-20(23,13-6-7-14-16(9-13)26-11-25-14)10-21-19(22)17-8-12-4-3-5-15(24-2)18(12)27-17/h3-9,23H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMJBKJFOPJPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a complex arrangement that includes a benzodioxole moiety and a methoxybenzofuran core. Its molecular formula is C20H19NO6C_{20}H_{19}NO_6 with a molecular weight of approximately 369.373 g/mol.

Target Interaction

This compound primarily exerts its effects through the modulation of microtubule dynamics. It inhibits tubulin polymerization, leading to disrupted microtubule assembly which is crucial for cell division. This mechanism results in the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Biochemical Pathways

The interaction with tubulin affects several biochemical pathways related to cell proliferation and survival. By stabilizing or destabilizing microtubules, the compound interferes with normal cellular processes, leading to increased cancer cell death .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cell lines. Notably, it has shown effectiveness against A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells. The compound's IC50 values in these studies were reported at single-digit nanomolar levels, indicating potent activity .

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of this compound, researchers found that it was more effective than standard treatments like combretastatin A-4 (CA-4) against resistant cancer cell lines. The study highlighted the compound's potential as a dual inhibitor targeting both tubulin and histone deacetylases (HDACs) .

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications to the methoxy and hydroxyl groups significantly influenced biological activity. Compounds with additional methoxy groups exhibited enhanced anticancer properties due to improved lipophilicity and receptor binding affinity .

Data Summary Table

Parameter Value
Molecular FormulaC20H19NO6
Molecular Weight369.373 g/mol
Primary ActionAnticancer
Target Cell LinesA549, HT-29, MCF-7
IC50 ValuesSingle-digit nanomolar levels
MechanismTubulin polymerization inhibition

Q & A

Q. Basic Research Focus

  • Reagent stoichiometry : Maintain a 1:1.1 molar ratio of benzofuran precursor to hydroxypropyl amine to avoid oligomerization .
  • Workup optimization : Aqueous extraction (e.g., dichloromethane/water) removes polar impurities .
  • In-line analytics : Use PAT (Process Analytical Technology) for real-time monitoring .

What mechanistic insights explain the cascade [3,3]-sigmatropic rearrangement in benzofuran synthesis?

Advanced Research Focus
The rearrangement proceeds via a six-membered transition state, stabilized by electron-donating groups (e.g., methoxy).
Validation Methods :

  • Isotopic labeling : 18O tracing confirms oxygen migration .
  • Kinetic isotope effects (KIE) : Compare rates of deuterated vs. protiated substrates.
  • STM imaging : Visualize intermediate adsorption on catalytic surfaces .

How does the hydroxypropyl side chain influence solubility and bioavailability?

Q. Basic Research Focus

  • LogP determination : Octanol-water partitioning (e.g., LogP ≈ 2.5) predicts moderate lipophilicity .
  • Salt formation : Hydrochloride salts improve aqueous solubility for in vivo studies .
  • Permeability assays : Caco-2 cell models assess intestinal absorption .

What computational tools predict the compound’s metabolic pathways?

Q. Advanced Research Focus

  • CYP450 docking : Use AutoDock Vina to identify oxidation sites (e.g., benzylic hydroxypropyl position) .
  • QSAR models : Correlate substituents with clearance rates using historical pharmacokinetic data .
  • MetaPath : Annotate phase I/II metabolism pathways .

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